molecular formula C20H26N4O4 B4912930 N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline;oxalic acid

N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline;oxalic acid

Cat. No.: B4912930
M. Wt: 386.4 g/mol
InChI Key: FHTYLXMHNIWGAX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline;oxalic acid is a complex organic compound that combines the structural features of aniline, piperazine, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-(2-pyridyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(pyridin-2-yliminomethyl)aniline
  • N,N-dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline

Uniqueness

N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline is unique due to its combination of structural features from aniline, piperazine, and pyridine. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the piperazine ring enhances its potential as a pharmacologically active molecule, while the pyridine ring contributes to its chemical reactivity.

Properties

IUPAC Name

N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4.C2H2O4/c1-20(2)17-8-6-16(7-9-17)15-21-11-13-22(14-12-21)18-5-3-4-10-19-18;3-1(4)2(5)6/h3-10H,11-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTYLXMHNIWGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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